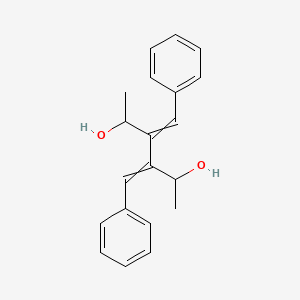
3,4-Dibenzylidenehexane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibenzylidenehexane-2,5-diol is an organic compound characterized by the presence of two benzylidene groups attached to a hexane backbone with hydroxyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dibenzylidenehexane-2,5-diol can be synthesized through the aldol condensation of benzaldehyde with hexane-2,5-dione. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the condensation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibenzylidenehexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzylidene groups can be reduced to form the corresponding alkane derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexane derivatives with reduced benzylidene groups.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,4-Dibenzylidenehexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-dibenzylidenehexane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylidene groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibenzylidenehexane-2,5-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
3,4-Dibenzylidenehexane-2,5-diol derivatives: Compounds with modifications on the benzylidene or hexane backbone.
Uniqueness
This compound is unique due to the presence of both benzylidene and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
112169-72-9 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3,4-dibenzylidenehexane-2,5-diol |
InChI |
InChI=1S/C20H22O2/c1-15(21)19(13-17-9-5-3-6-10-17)20(16(2)22)14-18-11-7-4-8-12-18/h3-16,21-22H,1-2H3 |
Clé InChI |
HTILEMKPMWMBKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


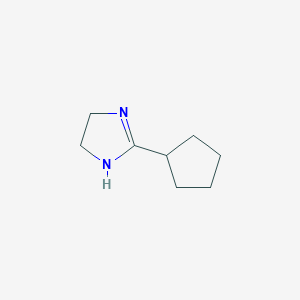
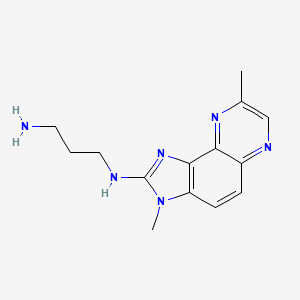

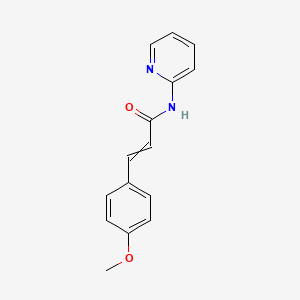
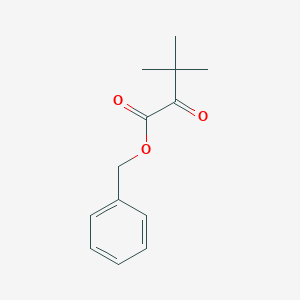
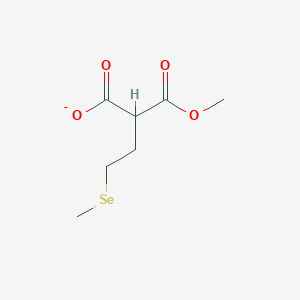
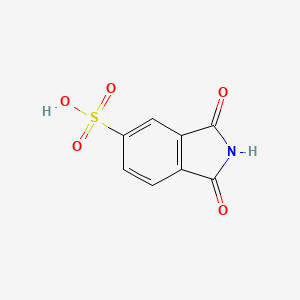

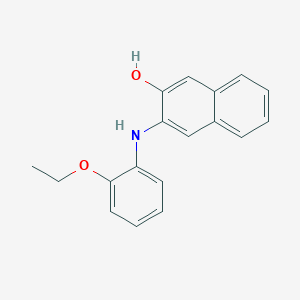
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)

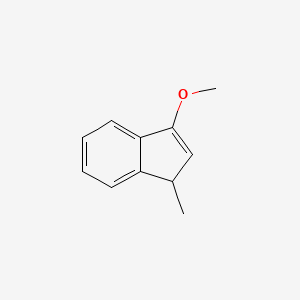
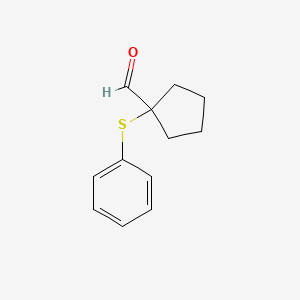
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
